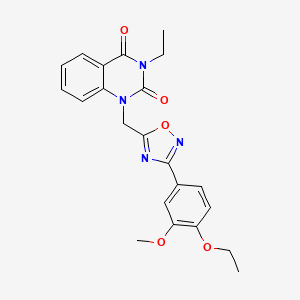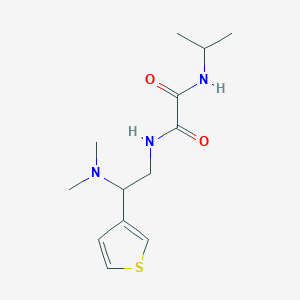![molecular formula C18H18N2O B2521427 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile CAS No. 2418681-19-1](/img/structure/B2521427.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPMA belongs to the class of aziridine-containing compounds and has shown to possess anticancer, antiviral, and antibacterial properties.
科学研究应用
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile has shown promising results in various scientific research applications. It has been studied for its anticancer properties and has shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its antiviral properties and has shown to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus. Furthermore, this compound has shown antibacterial properties and has been studied for its potential use as an antibacterial agent.
作用机制
The mechanism of action of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile is not fully understood. However, it is believed that this compound acts by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. This compound has also been shown to inhibit the activity of viral enzymes, thereby preventing the replication of viruses. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. This compound has also been shown to inhibit viral replication and reduce viral load. Furthermore, this compound has been shown to have antibacterial properties and can inhibit the growth of several bacterial strains.
实验室实验的优点和局限性
One of the advantages of using 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
未来方向
There are several future directions for the research of 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile. One potential area of study is the development of this compound derivatives with improved anticancer, antiviral, and antibacterial properties. Another area of study is the investigation of the mechanism of action of this compound in cancer cells, viruses, and bacteria. Additionally, further studies are needed to determine the optimal dosage and duration of treatment of this compound to minimize toxicity. Finally, the potential use of this compound in combination therapy with other anticancer, antiviral, and antibacterial agents should be explored.
合成方法
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile can be synthesized by the reaction of 4-(bromomethyl)naphthalene-1-carbonitrile with cyclopropylmethylamine and sodium hydride. The reaction takes place in dimethylformamide (DMF) at a temperature of 80°C for 24 hours. The product is then purified by column chromatography to obtain this compound in high yield.
属性
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-9-14-7-8-18(17-4-2-1-3-16(14)17)21-12-15-11-20(15)10-13-5-6-13/h1-4,7-8,13,15H,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJLICMYPLPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


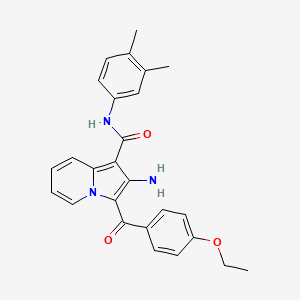
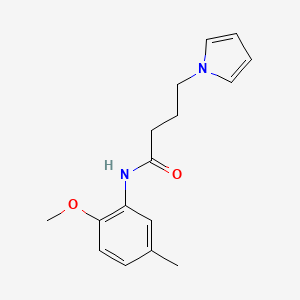
![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)
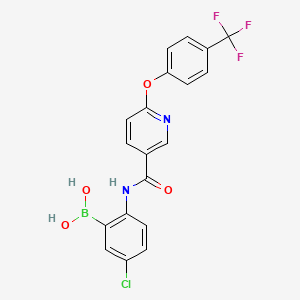

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)
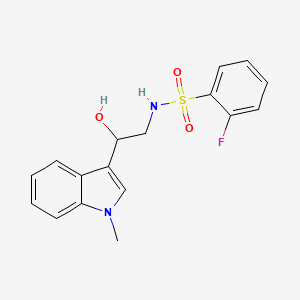
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
